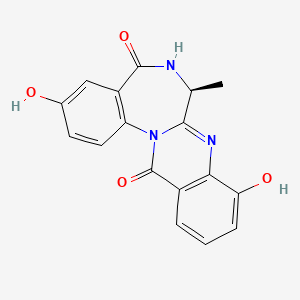
Etheroleic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Etheroleic acid is a complex organic compound characterized by its unique structure, which includes multiple double bonds and an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Etheroleic acid can be achieved through several routes. One common method involves the use of Grignard reagents to form the carbon-carbon bonds necessary for the structure. The reaction typically involves the following steps:
- Preparation of the Grignard reagent from hex-1-en-1-yl bromide and magnesium in dry ether.
- Reaction of the Grignard reagent with a suitable aldehyde or ketone to form the corresponding alcohol.
- Oxidation of the alcohol to the corresponding aldehyde or ketone.
- Formation of the ether linkage through a Williamson ether synthesis, involving the reaction of the alcohol with an alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Etheroleic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or peroxides.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.
Substitution: The ether linkage can undergo nucleophilic substitution reactions, leading to the formation of different ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium alkoxides (RO⁻) and halides (X⁻) are employed in substitution reactions.
Major Products
Oxidation: Epoxides, peroxides.
Reduction: Saturated derivatives.
Substitution: Different ethers depending on the nucleophile used.
Scientific Research Applications
Etheroleic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Etheroleic acid involves its interaction with molecular targets and pathways. The compound can modulate enzyme activity, influence gene expression, and affect cellular signaling pathways. For example, it may inhibit specific enzymes involved in inflammatory processes, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
(9Z,11E,13E)-octadeca-9,11,13-trienoic acid: A conjugated linolenic acid with similar double bond configurations.
(9Z,11E)-9,11-hexadecadienal: A compound with similar structural features but different functional groups.
Uniqueness
Etheroleic acid is unique due to its specific combination of double bonds and ether linkage, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H30O3 |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(9Z,11E)-12-[(E)-hex-1-enoxy]dodeca-9,11-dienoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-13-16-21-17-14-11-9-7-5-6-8-10-12-15-18(19)20/h9,11,13-14,16-17H,2-8,10,12,15H2,1H3,(H,19,20)/b11-9-,16-13+,17-14+ |
InChI Key |
NQNHRHWFZHFAAH-XSWVPMOFSA-N |
SMILES |
CCCCC=COC=CC=CCCCCCCCC(=O)O |
Isomeric SMILES |
CCCC/C=C/O/C=C/C=C\CCCCCCCC(=O)O |
Canonical SMILES |
CCCCC=COC=CC=CCCCCCCCC(=O)O |
Synonyms |
(9Z,11E,1'E)-12-(1'-hexenyloxy)-9,11-dodecadienoic acid 12-(1'-hexenyloxy)-9,11-dodecadienoic acid etheroleic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B1263024.png)


![3-O-[(2S,4S)-2,4-dimethyldocosanoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1263029.png)



![2-[[4-(5-Chloro-2-propoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1263035.png)



![1-eicosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263042.png)
![[(2R)-2,3-dioctoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1263044.png)

